3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

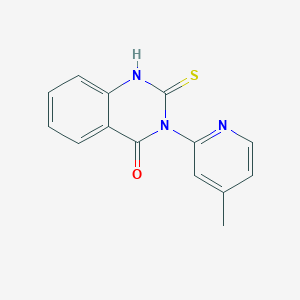

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused bicyclic core with a sulfur atom at position 2 and a 4-methylpyridin-2-yl substituent at position 3 (Figure 1). Quinazolinones are known for diverse biological activities, including kinase inhibition and antiviral properties .

Properties

IUPAC Name |

3-(4-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-12(8-9)17-13(18)10-4-2-3-5-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWSKTUDQZENGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Attachment of the Methylpyridinyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to attach the methylpyridinyl group to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: The methylpyridinyl group can participate in electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent

Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

Pathways Involved: It may inhibit key pathways such as the NF-kB inflammatory pathway or induce apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The quinazolinone core is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Biological Activity

3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 793716-11-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a quinazolinone core with a sulfanyl group and a methylpyridinyl substituent. Its molecular formula is , and it has a molecular weight of 269.32 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |

| CAS Number | 793716-11-7 |

| Molecular Formula | C14H11N3OS |

| Molecular Weight | 269.32 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors such as anthranilic acid derivatives. Key steps include:

- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.

- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiol reagents.

- Attachment of the Methylpyridinyl Group : Often involves palladium-catalyzed cross-coupling reactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. A notable study evaluated its cytotoxicity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer) cells.

Key Findings:

- The compound exhibited significant cytotoxic activity, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanistically, it was found to induce apoptosis by upregulating pro-apoptotic genes (caspase-3, caspase-9, Bax) and downregulating the anti-apoptotic gene Bcl-2 .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Protein Kinase Inhibition : It acts as a multi-targeted kinase inhibitor, impacting pathways involved in cell cycle regulation and apoptosis.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase in cancer cells, leading to increased apoptosis rates.

Comparative Analysis

When compared to other quinazolinone derivatives, 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of structural elements that enhance its biological activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(4-Methylpyridin-2-yl)-... | Varies | Multi-targeted kinase inhibitor |

| Doxorubicin | 0.5 - 5 | DNA intercalation, topoisomerase II inhibition |

| Sunitinib | Varies | VEGFR and PDGFR inhibition |

Case Studies

In a recent study published in PMC, the compound was evaluated for its anti-cancer properties against several human cancer cell lines . The results indicated that it not only inhibited cell growth but also triggered significant apoptotic pathways, making it a promising candidate for further development as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.